6-tert-butyl-1H-pyrimidin-4-one
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Overview
Description
6-tert-butyl-1H-pyrimidin-4-one, also known as 6-(tert-Butyl)pyrimidin-4(1H)-one, is a heterocyclic organic compound with the molecular formula C8H12N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The tert-butyl group at position 6 of the pyrimidine ring provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-tert-butylpyrimidin-4-ol with phosphorus oxybromide in the presence of N,N-dimethylaniline in anhydrous benzene. The mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-tert-butyl-1H-pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-butyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-tert-butylpyrimidin-4-ol: A precursor in the synthesis of 6-tert-butyl-1H-pyrimidin-4-one.
Dihydropyrimidine-2,4(1H,3H)-dione derivatives: Compounds with similar pyrimidine-based structures but different functional groups.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with fused pyrimidine rings and similar chemical properties
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and interactions. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-tert-butyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRLELYJOCYDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=O)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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